![molecular formula C13H16F3NO B156712 3'-Trifluoromethyl-2-methylvaleranilide CAS No. 1939-26-0](/img/structure/B156712.png)
3'-Trifluoromethyl-2-methylvaleranilide
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Overview
Description
3’-Trifluoromethyl-2-methylvaleranilide is a chemical compound with the molecular formula C13H16F3NO. It is known for its unique structural features, including a trifluoromethyl group attached to a valeranilide backbone. This compound is utilized in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 3’-Trifluoromethyl-2-methylvaleranilide typically involves the reaction of 3’-trifluoromethylbenzoyl chloride with 2-methylvaleric acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3’-Trifluoromethyl-2-methylvaleranilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Scientific Research Applications
The compound is utilized in various scientific research domains, including:
Medicinal Chemistry
- Drug Development : The trifluoromethyl group enhances lipophilicity, making the compound suitable for drug design. Its ability to penetrate biological membranes allows it to be explored for therapeutic applications in treating diseases by modulating specific molecular targets.
- Enzyme Interaction Studies : It serves as a valuable tool in biochemical assays to investigate enzyme interactions and protein binding, providing insights into metabolic pathways and potential drug mechanisms .
Agrochemicals
- Pesticide Development : The compound's unique structure is being investigated for its potential use in developing new agrochemicals. Trifluoromethylated compounds often exhibit enhanced biological activity against pests and pathogens .
Material Science
- Specialty Chemicals Production : In industrial applications, 3'-trifluoromethyl-2-methylvaleranilide is used to produce specialty chemicals and materials with specific properties, such as improved stability or enhanced performance characteristics .
Case Studies
Recent studies have highlighted the efficacy of trifluoromethylated compounds in various biological assays. For instance, novel derivatives containing amide moieties have shown promising antifungal and anticancer activities, suggesting that similar structural features in this compound may also yield beneficial biological effects .
Additionally, research into the catalytic processes involving trifluoromethylation has revealed that compounds like this compound can serve as precursors or intermediates in synthesizing more complex molecules through photoredox catalysis, further expanding their utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 3’-Trifluoromethyl-2-methylvaleranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug delivery systems .
Comparison with Similar Compounds
3’-Trifluoromethyl-2-methylvaleranilide can be compared with other similar compounds, such as:
3’-Trifluoromethyl-2-phenylacetanilide: This compound has a similar trifluoromethyl group but differs in the backbone structure.
N-(3-(Trifluoromethyl)phenyl)-2-methylbenzamide: Another compound with a trifluoromethyl group, but with variations in the amide linkage.
Pentanamide derivatives: These compounds share the pentanamide backbone but differ in the substituents attached to the aromatic ring
Each of these compounds has unique properties and applications, making 3’-Trifluoromethyl-2-methylvaleranilide a distinct and valuable compound in scientific research.
Biological Activity
3'-Trifluoromethyl-2-methylvaleranilide, with the molecular formula C13H16F3NO and CAS number 1939-26-0, is a compound characterized by its trifluoromethyl group attached to a valeranilide backbone. This unique structure imparts specific biological activities, making it a subject of interest in various biochemical and pharmaceutical research fields.
- Molecular Weight : 265.27 g/mol
- IUPAC Name : 2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide
- InChI Key : HZSKDVJCJDLPLQ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have shown affinity for multiple receptors, suggesting that this compound may exhibit a range of pharmacological effects.
Target Interactions
Research indicates that compounds with similar structures often bind to receptors involved in:
- Antiviral activity
- Anti-inflammatory responses
- Anticancer properties
- Antimicrobial effects
In Vitro Studies
- Enzyme Interactions : Assays have demonstrated that this compound can inhibit specific enzymes, suggesting potential applications in therapeutic contexts.
- Protein Binding : The compound has been evaluated for its binding affinity to various proteins, revealing interactions that could lead to significant biological outcomes.
Case Studies
A study published in a peer-reviewed journal highlighted the use of this compound in drug discovery processes. The compound was tested alongside known bioactive substances, demonstrating comparable efficacy in certain assays, particularly those targeting cancer cell lines.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics. Its physicochemical properties indicate good bioavailability, which is crucial for its potential therapeutic applications.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3'-Trifluoromethyl-2-phenylacetanilide | Similar trifluoromethyl group | Antimicrobial, anticancer |
N-(3-(Trifluoromethyl)phenyl)-2-methylbenzamide | Variations in amide linkage | Antiviral, anti-inflammatory |
Pentanamide derivatives | Shared pentanamide backbone | Diverse biological activities |
Future Directions
Research on this compound is ongoing, with efforts focused on:
- Mechanistic Studies : Understanding the precise mechanisms through which the compound exerts its biological effects.
- Clinical Trials : Evaluating its efficacy and safety in clinical settings for potential therapeutic uses.
- Synthesis of Derivatives : Developing new derivatives that may enhance or modify its biological activity.
Properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-3-5-9(2)12(18)17-11-7-4-6-10(8-11)13(14,15)16/h4,6-9H,3,5H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSKDVJCJDLPLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1939-26-0 |
Source
|
Record name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1939-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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